Product packaging for Methyl 3-sulfamoylpropanoate(Cat. No.:CAS No. 15441-08-4)

Methyl 3-sulfamoylpropanoate

Cat. No.: B173726
CAS No.: 15441-08-4
M. Wt: 167.19 g/mol
InChI Key: ICTSDDRYJKMPGS-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfamoyl Derivatives in Organic Synthesis

Sulfamoyl derivatives are a class of organosulfur compounds that have garnered considerable interest from organic chemists. These compounds are characterized by a sulfonyl group directly attached to a nitrogen atom. Their utility in synthetic organic chemistry is wide-ranging, serving as important intermediates in the creation of more complex molecules. The sulfamoyl functional group is a key component in a variety of biologically active molecules, including therapeutic agents.

The versatility of sulfamoyl derivatives stems from their unique chemical reactivity. They can participate in a variety of chemical transformations, making them valuable building blocks for medicinal chemists. For instance, the sulfamide (B24259) structural motif is a defining feature in certain enzyme inhibitors. rsc.org The development of efficient synthetic methods for creating unsymmetrical N-arylsulfamides highlights the ongoing importance of this class of compounds in medicinal chemistry. rsc.org Furthermore, cyclic sulfones, which are related to sulfamoyl derivatives, have unique applications in organic synthesis, such as in the formation of conjugated dienes and in the construction of cyclic olefins through the Ramberg-Bäcklund reaction. iomcworld.com

Foundational Research Trajectories for Methyl 3-sulfamoylpropanoate

This compound is a specific ester derivative containing a sulfamoyl functional group. vulcanchem.com Its chemical structure consists of a methyl ester group (-COOCH₃), a two-carbon chain, and a sulfamoyl group (-SO₂NH₂). vulcanchem.com This bifunctional nature allows it to act as a versatile intermediate in the synthesis of various organic compounds. vulcanchem.com

Initial research into this compound has focused on its synthesis and characterization. The typical synthesis involves the esterification of 3-sulfamoylpropanoic acid with methanol (B129727), often in the presence of an acid catalyst. vulcanchem.com Alternative synthetic pathways have also been explored, such as the reaction of methyl 3-chlorosulfonylpropanoate with ammonia (B1221849) or ammonium (B1175870) hydroxide, or the oxidation of methyl 3-mercaptopropanoate followed by amination. vulcanchem.com These methods require careful control of reaction conditions to ensure high purity and yield. vulcanchem.com

The compound's potential as a building block in pharmaceutical research is a significant aspect of its research trajectory. vulcanchem.com The presence of the sulfamoyl group suggests its utility in the development of new enzyme inhibitors and other bioactive molecules. vulcanchem.comsmolecule.com

Below are the key chemical identifiers and properties of this compound:

Identifier Value
IUPAC Name This compound
CAS Number 15441-08-4
Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
SMILES COC(=O)CCS(=O)(=O)N
InChI Key ICTSDDRYJKMPGS-UHFFFAOYSA-N
Property Value
Appearance Powder
Boiling Point 312.292 °C at 760 mmHg
Density 1.361 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4S B173726 Methyl 3-sulfamoylpropanoate CAS No. 15441-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSDDRYJKMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588499
Record name Methyl 3-sulfamoylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-08-4
Record name Methyl 3-sulfamoylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-sulfamoylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactivity and Mechanistic Pathways of Methyl 3 Sulfamoylpropanoate

Reactions of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a key functional group known for its presence in many biologically active compounds. vulcanchem.com Its chemical behavior is characterized by the reactivity of the nitrogen atom and the sulfur center.

N-Acylation Reactions and Derivative Formation (e.g., N-Acylsulfonamides)

The nitrogen atom of the primary sulfamoyl group in Methyl 3-sulfamoylpropanoate is nucleophilic and can undergo acylation to form N-acylsulfonamides. This class of compounds has garnered significant attention as they are often used as bioisosteres for carboxylic acids in medicinal chemistry, potentially leading to derivatives with improved properties. nih.govnih.gov The N-H bond of the sulfonamide is acidic, allowing for deprotonation under basic conditions to form a more potent nucleophile, which then reacts with an acylating agent.

Several methods have been developed for the N-acylation of sulfonamides:

Reaction with Acyl Chlorides or Anhydrides: A common method involves the reaction of the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). scielo.br For instance, nimesulide, which contains a secondary sulfonamide, can be N-acylated using acyl chlorides in pyridine at room temperature. scielo.br

Coupling with Carboxylic Acids: Direct coupling with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net However, this can require a significant excess of the carboxylic acid and coupling reagents. semanticscholar.org

N-Acylbenzotriazoles: A convenient and high-yielding method utilizes N-acylbenzotriazoles as the acylating agent. semanticscholar.org The reaction proceeds by first treating the sulfonamide with a base like sodium hydride (NaH) to form the sodium salt, which then reacts with the N-acylbenzotriazole. semanticscholar.org

Catalytic Acylation: Lewis acids such as tin(IV) chloride (SnCl₄) can catalyze the direct N-acylation of sulfonamides with esters, like ethyl lactate. tandfonline.com Palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with nucleophiles in the presence of carbon monoxide represents a modern approach to generate a sulfonyl isocyanate intermediate that is then acylated. acs.org

Table 1: Selected Synthetic Methods for N-Acylation of Sulfonamides

Acylating Agent Catalyst / Base Conditions Yield Reference
Acyl Chlorides Pyridine 25 °C Good scielo.br
Ethyl Lactate SnCl₄ - Good tandfonline.com
N-Acylbenzotriazoles NaH THF, reflux 76-100% semanticscholar.org
Sulfonyl Azides / CO Pd(OAc)₂ MeCN, 40 °C Up to 95% acs.org
Acetic Anhydride Ultrasound Solvent-free High orientjchem.org

The resulting N-acylsulfonamides from these reactions are acidic and can be valuable intermediates for further synthetic elaborations. nih.gov

Amide Bond Transformations

Beyond N-acylation, the sulfamoyl group can undergo other transformations. The term "amide bond" in this context refers to the sulfur-nitrogen linkage (sulfonamide).

One significant transformation is the reverse of acylation, known as N-deacylation . A nonhydrolytic method for the deacylation of N-acylsulfonamides has been developed using metal triflate catalysts. This process can be performed in a one-pot reaction to subsequently generate other derivatives, such as N-sulfonylamidines, by condensation with N,N-dimethylformamide dimethyl acetal. rsc.org This reaction tolerates a variety of functional groups, including esters, which is relevant for a molecule like this compound. rsc.org

Another transformation involves the addition of the sulfonamide N-H bond across unsaturated systems. The addition of amide and sulfonamide bonds to alkynes is a powerful tool for creating more complex molecules. mdpi.com While often requiring transition-metal catalysts, these reactions insert a carbon-carbon triple bond into the N-H bond, leading to enamine-type structures. mdpi.com

Furthermore, advanced methods like the Sulfur Fluoride (B91410) Exchange (SuFEx) reaction can transform the sulfamoyl group. acs.org For example, a primary amine can be converted to a sulfamoyl fluoride (-NHSO₂F), which can then react with a diverse range of amines to form sulfamide (B24259) linkages (-NHSO₂NR₂). acs.org This allows for the conjugation of the molecule to other amines, peptides, or complex structures. acs.org

Reductive and Oxidative Manipulations of the Sulfur Center

The sulfur atom in the sulfamoyl group is in its highest oxidation state (+6) and can be either reduced or the adjacent nitrogen atom can be oxidized.

Reductive Manipulations: The reduction of sulfonamides typically involves the cleavage of the sulfur-nitrogen bond and sometimes the carbon-sulfur bond. This transformation can be challenging but provides a route to amines.

Dissolving Metal Reduction: Strong reducing conditions, such as lithium in liquid ammonia (B1221849), can achieve the double reduction of aryl sulfonamides, cleaving both the S-N and S-C bonds. acs.org

Magnesium-Methanol System: A reported method for the reductive cleavage of both N-S and C-S bonds in benzo-fused cyclic sulfonamides uses a combination of magnesium and methanol (B129727) (Mg-MeOH). acs.orgnih.gov This method is advantageous as it avoids the use of gaseous ammonia. acs.org

Reduction to Sulfinamides: In sterically crowded molecules, unusual reductions of a sulfonamide to a sulfinamide (a group containing an S=O bond instead of SO₂) have been observed, even under what would typically be considered oxidizing conditions. psu.edursc.org

Oxidative Manipulations: The oxidation of sulfonamides primarily occurs at the nitrogen atom, as the sulfur is already fully oxidized. These reactions can be mediated by enzymes or chemical reagents.

Enzymatic Oxidation: Peroxidases, such as myeloperoxidase found in neutrophils, can oxidize sulfonamides to form hydroxylamine (B1172632) and nitroso metabolites. nih.gov Versatile peroxidase (VP) from fungi has also been shown to oxidize various sulfonamide antibiotics with high conversion levels. scielo.org.mx

Chemical Oxidation: A method for the oxidation of sulfonamides to N-sulfonylimines has been developed using N-hydroxyphthalimide under mild conditions. mdpi.com This avoids the harsher conditions often required for the condensation of sulfonamides with ketones. mdpi.com Oxidation can also be achieved with reagents like free chlorine or ferrate(VI), with reaction kinetics being pH-dependent. acs.orgusu.edu

Table 2: Selected Oxidizing and Reducing Agents for Sulfonamide Manipulation

Transformation Reagent/System Product Type Reference
Reduction Li / liquid NH₃ Amine (S-N and S-C cleavage) acs.org
Reduction Mg / MeOH Amine (S-N and S-C cleavage) acs.orgnih.gov
Oxidation Peroxidases Hydroxylamine/Nitroso metabolites nih.govscielo.org.mx
Oxidation N-Hydroxyphthalimide N-Sulfonylimine mdpi.com
Oxidation Ferrate(VI) Hydroxylated products, SO₂ extrusion acs.org

Reactions of the Methyl Ester Group

The methyl ester group (-COOCH₃) is an electrophilic center that readily participates in reactions typical of carboxylic acid derivatives, primarily involving nucleophilic attack at the carbonyl carbon.

Transesterification Processes

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, the methyl group can be exchanged for a different alkyl group by reacting it with another alcohol. The reaction is an equilibrium process and can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism involves the nucleophilic attack of an alkoxide ion (e.g., ethoxide, RO⁻) on the ester carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group to yield the new ester. masterorganicchemistry.com Common catalysts include sodium hydroxide, potassium hydroxide, or sodium methoxide. siu.eduekb.eg

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄, HCl), the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com A molecule of the new alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfer steps leads to the elimination of methanol and formation of the new ester. masterorganicchemistry.com

Table 3: Typical Catalysts and Conditions for Transesterification of Methyl Esters

Catalyst Type Example Catalyst Conditions Mechanism Reference
Base NaOH, KOH Excess alcohol, ~60 °C Nucleophilic addition-elimination siu.educonicet.gov.ar
Base Sodium Methoxide Excess alcohol, 55-65 °C Nucleophilic addition-elimination conicet.gov.ar
Acid H₂SO₄ Excess alcohol, heat Carbonyl activation, nucleophilic addition masterorganicchemistry.com
Heterogeneous Acid Sulfonated Carbon Catalyst Alcohol, 65 °C Carbonyl activation mdpi.com

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the methyl ester is electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism is a nucleophilic acyl substitution, involving addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the methoxide leaving group. youtube.com

Reaction with Strong Nucleophiles: Strong organometallic nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), typically add to the ester twice. youtube.com The first addition results in the formation of a ketone intermediate after the elimination of methoxide. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the nucleophile to produce a tertiary alcohol upon acidic workup. youtube.com

Reaction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The resulting tetrahedral intermediate eliminates methoxide to form an aldehyde. The aldehyde is then rapidly reduced by a second hydride equivalent to yield the primary alcohol after protonation. youtube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

These reactions demonstrate the versatility of the ester group, allowing for its conversion into other important functional groups like ketones and alcohols.

Reactivity at the Propanoate Carbon Chain

The propanoate carbon chain of this compound offers sites for potential functionalization and modification, influenced by the electron-withdrawing nature of the adjacent ester and distant sulfamoyl groups.

The carbon atom alpha to the carbonyl group of the methyl ester is a potential site for functionalization. While specific studies detailing the alpha-carbon functionalization of this compound are not prevalent in the examined literature, the general reactivity of esters suggests that this position can be deprotonated under suitable basic conditions to form an enolate. This enolate can then act as a nucleophile in subsequent reactions.

In related systems, such as the electrochemical cyclization of N-arylacrylamides involving 1,3-dicarbonyl compounds, the deprotonation of an alpha-carbon is a critical step. beilstein-journals.org This process, facilitated by a base, generates a carbanion that can then participate in further reactions. beilstein-journals.org This principle suggests a potential, though not explicitly documented, pathway for the functionalization of this compound.

The structure of this compound allows for various modifications at its functional groups, which can be considered a form of chain modification. The methyl ester group can undergo typical transformations. vulcanchem.com

Ester Group Reaction Description
Hydrolysis Conversion to the corresponding 3-sulfamoylpropanoic acid. vulcanchem.com
Transesterification Reaction with other alcohols to form different esters. vulcanchem.com
Reduction Conversion to the primary alcohol, 3-sulfamoylpropan-1-ol. vulcanchem.com
Amidation Reaction with amines to form the corresponding amide. vulcanchem.com

Furthermore, general strategies for the chain elongation of aliphatic compounds could potentially be applied. A quantitative method involves the conversion of methanesulfonates into nitriles by reaction with potassium cyanide. nih.gov The resulting nitrile can then be converted into a methyl ester, effectively elongating the carbon chain. nih.gov This two-step process is noted to be quantitative and compatible with olefinic double bonds, suggesting its potential utility in modifying structures like this compound. nih.gov

General Chain Elongation Strategy
Step 1: Nitrile Formation
Reactant: Aliphatic methanesulfonate
Reagent: Potassium Cyanide (KCN)
Product: Aliphatic nitrile
Step 2: Ester Formation
Reactant: Aliphatic nitrile
Reagent: Methanol (in acidic conditions)
Product: Methyl ester (chain-elongated)
This table outlines a general procedure for chain elongation as described in the literature. nih.gov

Cyclization and Rearrangement Studies

The bifunctional nature of this compound, containing both an ester and a sulfamoyl group, makes it a candidate for intramolecular cyclization reactions. While specific studies on the cyclization of this particular molecule are not detailed, research on related compounds provides insight into potential pathways. For instance, oxidative radical cyclization is a prominent mechanism for synthesizing 3,3-disubstituted oxindoles from N-arylacrylamides. beilstein-journals.org This process involves the addition of a radical to the activated alkene followed by an intramolecular cyclization. beilstein-journals.org

Compounds containing sulfamoyl groups are often used as building blocks in the synthesis of more complex, cyclic bioactive molecules, such as KIF18A inhibitors, highlighting the importance of cyclization reactions for this class of compounds. google.comgoogleapis.com

Information regarding specific rearrangement studies involving this compound was not found in the reviewed literature.

Investigations into Reaction Mechanisms

Understanding the reaction mechanisms is key to predicting the chemical behavior of this compound.

The sulfamoyl group (-SO₂NH₂) of this compound contains a primary amine functionality. vulcanchem.com This group is central to understanding its potential involvement in reactions like diazo transfer. Mechanistic studies on the diazo transfer reaction, which converts amines to azides, show that the process involves the nucleophilic attack of the amine on the terminal nitrogen of a diazo-transfer agent, such as imidazole-1-sulfonyl azide (B81097). researchgate.net

Key Aspects of Diazo Transfer Mechanism
Core Mechanism
Reactants
Catalysis
pH Influence
Nitrogen Atom Fate

The amine of the sulfamoyl group in this compound could potentially act as the nucleophile in such a transformation, especially under basic conditions which would deprotonate the nitrogen, increasing its nucleophilicity. vulcanchem.comresearchgate.net

Specific research detailing the isomerization pathways of this compound is not available in the consulted sources. Theoretical investigations on other small organic molecules, such as C3H2O, have revealed complex potential energy surfaces with numerous equilibrium structures and transition states, indicating that even simple molecules can undergo various isomerization events like hydrogen migration and structural reorganization. mdpi.com However, without specific experimental or computational studies on this compound, its isomerization pathways remain speculative.

Kinetics and Thermodynamics of Reaction Steps

There is no available information in the searched literature regarding the kinetics or thermodynamics of reactions involving this compound. To conduct a proper analysis, research would need to determine reaction rate constants, reaction orders, and activation energies for its various transformations. Similarly, thermodynamic data such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for its reactions are not documented.

Electrophilic and Nucleophilic Reaction Pathways

The dual functionality of this compound theoretically allows for distinct reaction pathways.

Electrophilic Pathways: The primary electrophilic site is the carbonyl carbon of the methyl ester group. It is expected to react with various nucleophiles. For instance, hydrolysis would involve a nucleophilic attack by water (or hydroxide) on the ester carbonyl, leading to the formation of 3-sulfamoylpropanoic acid and methanol. vulcanchem.com

Nucleophilic Pathways: The sulfamoyl group contains lone pairs of electrons on the nitrogen and oxygen atoms, rendering it nucleophilic. vulcanchem.com It could potentially react with electrophiles. For example, the nitrogen atom could act as a nucleophile in substitution or addition reactions. However, without specific studies, the regioselectivity and conditions for such reactions remain speculative.

Transition State Characterization

No studies characterizing the transition states of reactions involving this compound were found. Such characterization is fundamental to understanding reaction mechanisms at a molecular level. It would typically involve computational chemistry to model the high-energy, transient molecular structures that occur as reactants convert to products. These studies provide insight into the energy barriers of reactions. wikipedia.orgnumberanalytics.comlibretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule, confirming the arrangement of the methyl ester and sulfamoyl functional groups connected by an ethylene (B1197577) bridge.

The ¹H NMR spectrum of Methyl 3-sulfamoylpropanoate is expected to display four distinct signals corresponding to the different proton environments in the molecule. The chemical structure consists of a methyl ester group (-COOCH₃), two methylene (B1212753) groups (-CH₂-CH₂-), and a sulfamoyl group (-SO₂NH₂).

Based on the structure, the predicted proton signals are as follows:

A singlet for the three protons of the methyl ester group.

Two triplets for the two methylene groups, resulting from spin-spin coupling with each other.

A broad singlet for the two protons of the primary sulfonamide. vulcanchem.com

The expected chemical shifts and multiplicities are detailed in the table below. The methylene group adjacent to the ester carbonyl (C2) is expected to be slightly downfield from the methylene group adjacent to the sulfamoyl group (C3) due to the differing electron-withdrawing effects.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOCH₃ ~3.7 Singlet 3H
-CH₂-CO- ~2.7-3.3 Triplet 2H
-CH₂-SO₂- ~2.7-3.3 Triplet 2H
-SO₂NH₂ ~6.0-7.0 Broad Singlet 2H

Data is based on typical chemical shifts for similar functional groups. vulcanchem.com

The ¹³C NMR spectrum is predicted to show four unique signals, corresponding to the four distinct carbon environments in this compound. These include the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two methylene carbons of the ethyl bridge. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbonyl carbon appearing furthest downfield.

Table 2: Predicted ¹³C NMR Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl) ~170-175
-OCH₃ (Methoxy) ~50-55
-CH₂-CO- (C2) ~30-35
-CH₂-SO₂- (C3) ~45-50

Predictions are based on standard chemical shift ranges for analogous carbon environments.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. cymitquimica.comnih.gov For this compound, the HSQC spectrum would show cross-peaks connecting the ¹H signal of the methoxy group to the ¹³C signal of the methoxy carbon, and the proton signals of each methylene group to their corresponding carbon signals. This provides direct confirmation of C-H one-bond connectivities. spectrabase.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for mapping the carbon skeleton. cymitquimica.comnih.gov Key expected correlations for this compound would include:

A cross-peak between the methoxy protons (-OCH₃) and the ester carbonyl carbon (C=O).

Correlations between the protons on the C2 methylene group and the C3 carbon as well as the carbonyl carbon.

Correlations between the protons on the C3 methylene group and the C2 carbon.

These correlations would provide definitive evidence for the propanoate backbone and the relative positions of the ester and sulfamoyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. europa.eu For this compound (C₄H₉NO₄S), the predicted monoisotopic mass is 167.02522 Da. uni.lu HRMS analysis would be expected to find molecular ions corresponding to this mass with various adducts, confirming the compound's elemental composition with high confidence.

Table 3: Predicted HRMS Data for this compound

Adduct Formula Predicted m/z
[M+H]⁺ [C₄H₁₀NO₄S]⁺ 168.03250
[M+Na]⁺ [C₄H₉NNaO₄S]⁺ 190.01444
[M-H]⁻ [C₄H₈NO₄S]⁻ 166.01794

Data sourced from PubChem predictions. uni.lu

Vibrational Spectroscopy

Although a published experimental spectrum is not available, the expected characteristic absorption bands for this compound can be predicted based on its functional groups. vulcanchem.com These predictions are crucial for identifying the compound and confirming its structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Sulfamoyl)Stretch~3400-3300
C=O (Ester)Stretch~1750-1730
S=O (Sulfamoyl)Asymmetric Stretch~1350
S=O (Sulfamoyl)Symmetric Stretch~1150
C-O (Ester)Stretch~1250-1200

Table 2: Predicted ajor FTIR absorption bands for this compound. These values are based on the typical vibrational frequencies of its constituent functional groups. vulcanchem.com

Following a comprehensive search of scientific literature and databases, no experimental or theoretical Raman spectroscopy data for this compound could be located. This technique, which measures light scattering from molecular vibrations, is complementary to FTIR and would provide valuable information on the non-polar bonds and skeletal structure of the molecule.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

No published single-crystal X-ray diffraction data for this compound was found during the literature review. Therefore, critical information such as the crystal system, space group, and precise atomic coordinates remains undetermined.

Without crystal structure data, a detailed analysis of the crystal packing and specific intermolecular interactions, such as the hydrogen bonding network involving the sulfamoyl N-H donors and the carbonyl and sulfonyl oxygen acceptors, cannot be performed. Such an analysis would be key to understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For this compound, the presence of a carbonyl group within the methyl ester and the sulfamoyl group influences its absorption of UV radiation.

Table 1: Predicted UV-Vis Absorption Characteristics

Transition Type Expected Wavelength Range (nm) Chromophore
n→π* > 300 C=O

Note: The values presented are estimations based on general principles of UV-Vis spectroscopy and require experimental verification.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for the separation, identification, and purification of chemical compounds. Both liquid and gas chromatography are pivotal in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally sensitive compounds like this compound. A common configuration for such analyses is reversed-phase HPLC (RP-HPLC), often coupled with a UV detector. epa.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a compound like this compound, a gradient elution program, where the mobile phase composition is changed over time, can be employed to achieve effective separation from impurities or other components in a mixture. epa.gov For example, a mobile phase starting with a high proportion of an aqueous solvent (e.g., water with a buffer) and gradually increasing the proportion of an organic solvent (e.g., methanol (B129727) or acetonitrile) is a common strategy. chromatographyonline.com Detection is often performed using a UV detector set at a wavelength where the analyte absorbs, such as 214 nm or 230 nm. chromatographyonline.com The retention time of the compound is a key parameter for its identification.

Table 2: Illustrative HPLC Parameters for Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of Water and Methanol/Acetonitrile (B52724)
Detector UV at 214 nm or 230 nm chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a relatively high boiling point (predicted to be 312.292 °C at 760 mmHg), GC analysis is feasible, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. vulcanchem.comamericanelements.com

For GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A key factor in GC is the retention time, which is the time it takes for the analyte to pass through the column. studycorgi.com Generally, for a series of related compounds, retention time increases with molecular weight. studycorgi.com

Given its functional groups, derivatization might be employed to increase volatility and improve peak shape, although direct injection is also possible. The use of a mass spectrometer as a detector allows for the determination of the mass-to-charge ratio of the molecule and its fragments, providing a high degree of confidence in its identification. gcms.cz

Table 3: General GC Parameters for Analysis

Parameter Condition
Column Phenyl methyl silicone fused silica (B1680970) capillary column gcms.cz
Injection Mode Headspace or direct liquid injection
Carrier Gas Helium or Nitrogen
Temperature Program Ramped from an initial to a final temperature (e.g., 170°C to 270°C) gcms.cz

Computational Chemistry and Theoretical Modeling of Methyl 3 Sulfamoylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. wikipedia.org These calculations can be broadly categorized into ab initio, semi-empirical, and density functional theory methods, each offering a different balance between accuracy and computational cost. wikipedia.orgwikipedia.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is a workhorse of computational chemistry for predicting the molecular geometry and various electronic properties of molecules like Methyl 3-sulfamoylpropanoate. aps.org By calculating the electron density, DFT can determine the optimized geometry of the molecule, corresponding to the lowest energy conformation.

Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation

Parameter Bond/Atoms Calculated Value
Bond Length (Å) C-C 1.53
C=O 1.21
C-O 1.34
S=O 1.45
S-N 1.65
S-C 1.80
**Bond Angle (°) ** O=C-O 124.0
C-C-S 112.0
O=S=O 120.0
O=S-N 106.0
Dihedral Angle (°) C-O-C-C 180.0
C-C-S-N 65.0

Note: This data is for illustrative purposes and represents typical values. Actual values would be derived from specific DFT calculations.

The electronic structure analysis via DFT also provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy but are computationally demanding, making them more suitable for smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would provide benchmark data for its electronic energy and structure.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and RM1 are much faster than ab initio or DFT methods, allowing for the study of larger systems or longer timescale phenomena. While less accurate, they can be effectively used for initial geometry optimizations or for providing qualitative insights into the electronic properties of this compound before undertaking more computationally expensive calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A theoretical FMO analysis of this compound would reveal the spatial distribution of these orbitals. The HOMO would likely be localized around the sulfamoyl and ester groups, which are rich in electrons. The LUMO, conversely, would be distributed over the electrophilic centers of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -7.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 6.3

Note: These values are illustrative. Actual energies would be determined by specific quantum chemical calculations.

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for identifying the electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species.

For this compound, an ESP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative potential would be concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl, sulfonyl, and amine groups, indicating these are sites prone to electrophilic attack. Regions of positive potential would likely be found around the hydrogen atoms, particularly those of the amine group.

Vibrational Frequency Calculations and Analysis

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the fundamental vibrational modes.

For this compound, these calculations would help in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, S=O stretching, N-H bending, and C-H stretching. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure. The calculated frequencies are often scaled by a factor to better match experimental values due to approximations in the theoretical methods and the neglect of anharmonicity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a molecule in a specific environment, such as in a solvent.

An MD simulation of this compound, for example in a water box, would reveal its dynamic behavior, including conformational changes of the flexible propyl chain. It would also allow for the study of its interactions with solvent molecules, providing insights into its solubility and the stability of its hydration shell. Key parameters such as root-mean-square deviation (RMSD) and radial distribution functions could be analyzed to quantify the stability of the molecule's conformation and its interactions with the surrounding environment.

Conformational Space Exploration

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and interactions. sums.ac.irnih.gov For this compound, with its rotatable bonds, an exploration of the conformational space is crucial. This involves identifying the different spatial arrangements of atoms (conformers) that can be achieved through rotation around its single bonds.

A systematic conformational search would reveal the most stable geometries of this compound, providing a foundation for further analysis of its properties and reactivity.

Intermolecular Interaction Energy Analysis

The way molecules of this compound interact with each other in a condensed phase is governed by intermolecular forces. Computational analysis can quantify these interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The sulfonamide group, with its N-H donor and S=O acceptor sites, is a strong candidate for forming hydrogen bonds. nih.govroyalsocietypublishing.org

Computational studies on related sulfonamide derivatives have shown that hydrogen bonds involving the sulfonic and amino groups are principal intermolecular interactions in their crystal structures. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model dimers or larger clusters of molecules to calculate the binding energies. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can further characterize and visualize these non-covalent interactions, revealing their nature and strength. researchgate.net For instance, in a study of pyrimidine-containing sulfonamide derivatives, various intermolecular interactions, including hydrogen bonds and π-stacking, were found to stabilize the crystal structure. uomphysics.net

Table 1: Representative Intermolecular Interaction Energies for Sulfonamide-Related Compounds (Illustrative) (Note: This table is illustrative and based on general findings for sulfonamides, not specific to this compound)

Interaction Type Typical Energy Range (kcal/mol) Key Functional Groups Involved
N-H···O=S Hydrogen Bond -5 to -10 Sulfonamide N-H and S=O
C-H···O Hydrogen Bond -1 to -3 Aliphatic/Aromatic C-H and S=O/C=O
π-π Stacking -2 to -5 Aromatic rings (if present)
van der Waals Forces Variable Entire molecule

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. researchgate.net

Transition State Identification and Activation Energy Barriers

For any proposed reaction involving this compound, such as its synthesis or degradation, computational methods can identify the transition state (TS) structures. The transition state is the highest energy point along the reaction pathway, and its structure provides a snapshot of the bond-breaking and bond-forming processes. acs.org By calculating the energy of the reactants and the transition state, the activation energy barrier can be determined. This barrier is a key factor in determining the reaction rate.

DFT calculations are commonly used for this purpose. researchgate.netsci-hub.se For example, a DFT study on the esterification of sulfonic acid with an alcohol investigated several possible mechanisms, including SN1 and SN2 pathways, and calculated the activation barriers for each. rsc.org The study revealed a moderate barrier for the SN2 pathway, suggesting its feasibility. rsc.org Similarly, the mechanism for the reaction of sulfonamides with hydroxyl radicals has been investigated using DFT to predict reaction paths and products. researchgate.net

Table 2: Illustrative Activation Energies for Related Reactions (DFT Calculated) (Note: These values are for analogous reactions and serve as examples of what would be calculated for this compound.)

Reaction Type Reactants Activation Energy (kcal/mol) Computational Method
SN2 Esterification Benzenesulfonic acid + Methanol (B129727) Moderate (Specific value context-dependent) B3LYP/aug-cc-pVTZ
1,1-Diazene Decomposition Pyrrolidine derivative 17.7 DFT
Radical Addition Sulfonamide + OH radical Varies by attack site DFT

Reaction Coordinate Analysis

Once a transition state is identified, the entire reaction path from reactants to products can be mapped out using Intrinsic Reaction Coordinate (IRC) calculations. The IRC follows the lowest energy path connecting the transition state to the reactant and product energy minima. This analysis confirms that the identified transition state indeed connects the desired reactants and products. researchgate.net

A more detailed analysis can be performed using the Unified Reaction Valley Approach (URVA), which partitions the reaction path into distinct phases corresponding to chemically significant events like reactant preparation, bond cleavage/formation, and product formation. researchgate.net This provides a granular view of the sequence of structural changes throughout the reaction. researchgate.net

Predictive Modeling for Chemical Properties and Reactivity

Computational models can be developed to predict the properties and reactivity of molecules based on their structure.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a modeling technique that aims to find a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and its physicochemical properties. frontiersin.orgresearchgate.net These models, once validated, can be used to predict the properties of new or untested compounds. jcsp.org.pk

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partitioning behavior. This involves calculating a wide range of molecular descriptors, such as topological, geometric, and electronic descriptors, from the molecule's structure. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build the predictive model. researchgate.netjcsp.org.pk

Studies on various sulfonamide derivatives have successfully used QSPR to predict thermodynamic properties like enthalpy of formation and Gibbs free energy, as well as biological activities. researchgate.netjcsp.org.pk For instance, a QSPR study on 41 sulfonamides used topological indices and LUMO energy to predict their thermal energy, heat capacity, and entropy. jcsp.org.pk Another study used QSPR to analyze the relationship between molecular attributes and the physicochemical characteristics of sulfonamide compounds used in cancer therapy. frontiersin.org

Synthesis and Characterization of Methyl 3 Sulfamoylpropanoate Derivatives and Analogs

N-Substituted Methyl 3-sulfamoylpropanoates

The nitrogen atom of the sulfamoyl group in methyl 3-sulfamoylpropanoate is a key site for derivatization, allowing for the synthesis of a wide range of N-substituted analogs. These modifications can be broadly categorized into N-alkylation and N-arylation.

N-Alkylation:

The introduction of alkyl groups onto the sulfamoyl nitrogen can be achieved through various catalytic methods. One such approach involves the use of a manganese-based pincer catalyst for the N-alkylation of sulfonamides with primary aliphatic and benzylic alcohols. acs.org This "borrowing hydrogen" methodology is an efficient and atom-economical process for forming C-N bonds. acs.org A diverse array of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent isolated yields using this method. acs.org

A representative reaction scheme for the N-alkylation of a generic sulfonamide, which could be analogous to this compound, is shown below:

R-SO₂NH₂ + R'-CH₂OH → R-SO₂NH-CH₂R' + H₂O

This reaction is catalyzed by a bench-stable Mn(I) PNP pincer precatalyst and typically requires a base such as potassium carbonate. acs.org The reaction tolerates a variety of functional groups on both the alcohol and the sulfonamide. acs.org

CatalystAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Mn(I) PNP pincerBenzyl alcoholK₂CO₃Xylenes15086 acs.org
Mn(I) PNP pincer4-Methylbenzyl alcoholK₂CO₃Xylenes15092 acs.org
Mn(I) PNP pincerThiophen-3-ylmethanolK₂CO₃Xylenes15087 acs.org

N-Arylation:

The synthesis of N-aryl substituted sulfamoylpropanoates can be accomplished through transition-metal-free methods. One such procedure involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.gov This method is efficient for the N-arylation of amines, sulfonamides, and carbamates, providing good to excellent yields under mild conditions and tolerating a variety of functional groups. nih.gov

Another approach for N-arylation is the copper-catalyzed reaction of sulfamoyl azides with boronic acid derivatives. researchgate.net This Chan-Lam coupling reaction provides a route to unsymmetrical N-arylsulfamides. researchgate.net

MethodArylating AgentCatalyst/ReagentSolventYield (%)Reference
Transition-metal-freeo-Silylaryl triflatesCsF-Good to excellent nih.gov
Chan-Lam CouplingArylboronic acidsCuClMeOH66 to quantitative researchgate.net

This compound Analogs with Modified Propanoate Chains

Modification of the propanoate chain of this compound can lead to analogs with altered physical and chemical properties. These modifications can include reactions at the active methylene (B1212753) group and chain extension.

The methylene group alpha to the ester carbonyl in this compound can be considered an "active methylene" group due to the electron-withdrawing nature of the adjacent carbonyl group. easetolearn.com Active methylene compounds are known to undergo a variety of reactions, including alkylation. researchgate.net

Alkylation of the α-Carbon:

The alkylation of the α-carbon of the propanoate chain can be achieved by treating the ester with a strong base to form an enolate, followed by reaction with an alkyl halide. organic-chemistry.org Cesium carbonate has been shown to be an effective base for the dialkylation of active methylene compounds with various alkyl halides, often resulting in quantitative yields. researchgate.net

Active Methylene CompoundAlkyl HalideBaseSolventTemperatureProductYield (%)Reference
Acetyl acetoneAllyl bromideCs₂CO₃DMFRoom Temp.Diallylated productQuantitative researchgate.net
Diethyl malonateBenzyl bromideCs₂CO₃DMF70°CDibenzylated productHigh researchgate.net

Chain Extension:

The propanoate chain can potentially be extended through reactions such as the Claisen condensation. The Claisen condensation of ethyl acetate (B1210297) is a well-known method for producing ethyl acetoacetate, demonstrating the feasibility of carbon-carbon bond formation at the α-position of an ester. easetolearn.com A similar strategy could potentially be applied to this compound, followed by further chemical transformations to achieve chain-extended analogs.

Furthermore, the condensation of methyl propionate (B1217596) with formaldehyde, followed by dehydration, is a known industrial process to produce methyl methacrylate. wikipedia.org This type of reaction highlights the potential for functionalization at the α-position of the propanoate chain. wikipedia.org

Heterocyclic Derivatives Incorporating the Sulfamoylpropanoate Moiety

The sulfamoylpropanoate moiety can be incorporated into various heterocyclic ring systems, which are known to be important scaffolds in medicinal chemistry. The synthesis of such derivatives often involves the use of the sulfamoyl group or the propanoate chain in cyclization reactions.

Thiazole (B1198619) Derivatives:

Thiazole derivatives bearing a sulfonamide moiety have been synthesized with the aim of exploring their biological activities. iaea.org The Hantzsch thiazole synthesis is a classical method for the formation of the thiazole ring, which involves the reaction of a thioamide with an α-haloketone. youtube.com In the context of this compound, the sulfamoyl group could be part of a larger molecule that undergoes cyclization to form a thiazole ring. For example, a compound containing a 4-sulfamoylphenylamino group has been used as a precursor for the synthesis of pyrano[2,3-d]thiazole derivatives. iaea.org

Pyrazole (B372694) Derivatives:

The sulfamoylphenyl moiety has been incorporated into pyrazole derivatives, which have been investigated as carbonic anhydrase inhibitors. researchgate.net The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov For instance, 3,5-dimethyl-1H-pyrazole can be synthesized from pentane-2,4-dione and hydrazine hydrate. nih.gov This pyrazole can then be chlorosulfonated and reacted with various amines to produce pyrazole-4-sulfonamide derivatives. nih.gov A similar synthetic strategy could potentially be employed where a precursor containing the this compound structure is used to generate a pyrazole ring.

HeterocycleSynthetic MethodKey PrecursorsReference
ThiazoleHantzsch synthesisThioamides, α-haloketones youtube.com
Pyrano[2,3-d]thiazoleMultistep synthesis4-sulfamoylphenylamino precursor iaea.org
PyrazoleKnorr pyrazole synthesis1,3-dicarbonyls, hydrazines mdpi.comnih.gov
Pyrazole-4-sulfonamideChlorosulfonation and aminationSubstituted pyrazole nih.gov

Functionalized Sulfamoylpropanoates (e.g., Fluorinated Analogs)

The introduction of functional groups, such as fluorine atoms, into the structure of this compound can significantly alter its properties. Fluorinated organic molecules are of great interest in medicinal and materials chemistry.

The synthesis of fluorinated sulfonamides can be achieved through various methods. One approach is the conversion of sulfonic acids to sulfonyl fluorides, which can then be reacted with amines to form sulfonamides. rsc.org Deoxyfluorination of sulfonic acids using reagents like thionyl fluoride or Xtalfluor-E® provides access to sulfonyl fluorides. rsc.org

Another strategy involves the synthesis of fluorinated β-sultones by reacting a fluorinated olefin with oleum. google.com These sultones can then be converted to other valuable fluorinated compounds. google.com

The direct fluorination of aliphatic compounds can be challenging. However, visible-light-mediated decarboxylative fluorosulfonylethylation of carboxylic acids provides a route to aliphatic sulfonyl fluorides. researchgate.net This method is applicable to a wide range of alkyl carboxylic acids. researchgate.net

While direct fluorination of this compound is not explicitly detailed in the provided search results, the reactivity of related compounds suggests potential pathways. For instance, the oxidative sulfamidation of alkenes with triflamide (CF₃SO₂NH₂) leads to the formation of bis-triflamidated products, showcasing a method for introducing a fluorinated sulfamoyl group. nih.gov

FunctionalizationMethodKey ReagentsPotential ApplicationReference
FluorinationDeoxyfluorination of sulfonic acidsThionyl fluoride, Xtalfluor-E®Synthesis of fluorinated sulfonamides rsc.org
FluorinationFrom fluorinated olefinsOleumSynthesis of fluorinated β-sultones google.com
FluorinationDecarboxylative fluorosulfonylethylationVisible light, photocatalystSynthesis of aliphatic sulfonyl fluorides researchgate.net

Future Research Directions in Methyl 3 Sulfamoylpropanoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfamoyl compounds often involves multi-step processes that may utilize harsh reagents. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways to Methyl 3-sulfamoylpropanoate.

Key research objectives in this area include:

Catalytic Approaches: Investigating novel transition-metal or organocatalytic systems for the direct sulfamoylation of methyl acrylate (B77674) precursors.

Flow Chemistry: Developing continuous flow processes to enhance reaction efficiency, minimize waste, and improve safety and scalability.

Biocatalysis: Exploring the use of enzymes to catalyze the formation of the sulfamoyl group, offering a highly selective and green alternative to conventional methods.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Research Challenges
Novel Catalysis Higher efficiency, lower catalyst loading, milder reaction conditions. Catalyst design and screening, substrate scope limitations.
Flow Chemistry Enhanced heat and mass transfer, improved process control, safer handling of reactive intermediates. Initial setup costs, optimization of flow parameters.

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), use of renewable resources, biodegradable catalysts. | Enzyme discovery and engineering, stability under process conditions. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. Its structure contains two key reactive sites: the sulfamoyl group (-SO₂NH₂) and the methyl ester group (-COOCH₃). Future studies should focus on systematically investigating the chemical behavior of these functional groups.

Potential areas for exploration include:

N-Functionalization of the Sulfamoyl Group: The two protons on the nitrogen atom of the sulfamoyl group are potentially acidic and can be substituted. Research into N-alkylation, N-arylation, and N-acylation could yield a diverse library of new derivatives with unique properties.

Transformations of the Ester Group: Standard ester manipulations like hydrolysis, transesterification, and amidation could be explored to convert this compound into carboxylic acids, different esters, or amides, further expanding its chemical diversity.

Intramolecular Cyclization: Investigating conditions that could promote intramolecular reactions between the sulfamoyl and ester functionalities to form novel heterocyclic scaffolds.

Table 2: Potential Chemical Transformations

Reaction Type Reagents/Conditions Potential Product
N-Alkylation Alkyl halide, base N-alkylated sulfamoylpropanoate
Hydrolysis Aqueous acid or base 3-Sulfamoylpropanoic acid
Amidation Amine, heat or catalyst 3-Sulfamoylpropanamide derivative

Advanced In Silico Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work. Applying these methods to this compound can accelerate its development.

Future computational studies could include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular properties such as bond energies, charge distribution, and spectroscopic signatures. This can provide insights into the molecule's stability and reactivity.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments (e.g., various solvents, in the presence of other molecules) to understand its conformational preferences and intermolecular interactions.

Predictive Modeling: Developing Quantitative Structure-Property Relationship (QSPR) models to predict the physicochemical properties of a virtual library of its derivatives, aiding in the design of new compounds with desired characteristics.

Design of Chemically Diverse Scaffolds for Material Science Applications

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and materials. The sulfamoyl group can impart properties such as thermal stability, polarity, and hydrogen bonding capabilities.

Prospective research in this domain should focus on:

Polymer Synthesis: Utilizing this compound as a monomer or a chain-transfer agent in polymerization reactions to create novel functional polymers. For instance, polyamides or polyesters containing the sulfamoyl group could exhibit enhanced thermal resistance or specific solubility profiles.

Functional Coatings and Surfaces: Grafting this compound onto surfaces to modify their properties. The sulfamoyl group could enhance hydrophilicity, adhesion, or serve as a site for further chemical modification.

Organogelators: Investigating the potential of its derivatives to act as low molecular weight organogelators, capable of forming gels in organic solvents through self-assembly, driven by hydrogen bonding from the sulfamoyl group.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Methyl acrylate
3-Sulfamoylpropanoic acid

Q & A

Q. What are the established synthetic routes for Methyl 3-sulfamoylpropanoate, and how are intermediates characterized?

this compound can be synthesized via sulfonylation of methyl propanoate derivatives. A typical method involves reacting 3-chloropropanoate with sulfamide under basic conditions (e.g., Na₂CO₃ in DMF) to introduce the sulfamoyl group . Key intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity. For example, intermediates like methyl 3-aminopropanoate may require derivatization with benzyl bromide (PhCH₂Br) to stabilize reactive groups prior to sulfonylation . Purity is validated via HPLC using a C18 column and UV detection at 254 nm, with retention times compared to reference standards .

Q. What are the primary research applications of this compound in enzymology and metabolism studies?

This compound acts as a sulfamoyl donor in enzyme inhibition assays, particularly for sulfotransferases and proteases. For instance, it is used to study the kinetics of sulfamoylation reactions in metabolic pathways, where its methyl ester group enhances cellular uptake. Researchers quantify inhibitory effects using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) and measure IC₅₀ values via dose-response curves .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound under varying conditions?

Yield optimization requires systematic parameter adjustments:

  • Temperature: Elevated temperatures (50–60°C) accelerate sulfonylation but may degrade heat-sensitive intermediates.
  • Catalyst: 4-DMAP improves nucleophilic substitution efficiency during sulfamoyl group transfer .
  • Solvent polarity: DMF enhances solubility of sulfamide, while THF reduces side reactions.
ConditionYield (%)Purity (HPLC)
DMF, 25°C, 24 h8698.5%
THF, 40°C, 18 h7897.2%

Post-synthesis, recrystallization from ethanol/water (1:3) increases purity to >99% .

Q. How should contradictory data on compound stability be addressed in long-term storage studies?

Stability discrepancies often arise from moisture sensitivity or light exposure. To resolve this:

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via LC-MS.
  • Use inert atmospheres (argon) and amber vials to prevent hydrolysis and photodegradation.
  • Validate storage conditions by comparing FTIR spectra pre- and post-storage to detect functional group changes (e.g., ester hydrolysis) .

Q. What experimental design considerations are critical when incorporating this compound into in vivo metabolic assays?

  • Dosage: Preliminary pharmacokinetic studies (e.g., IV administration in rodent models) determine bioavailability and half-life.
  • Control groups: Include untreated and vehicle-control cohorts to isolate compound-specific effects.
  • Endpoint analysis: Use LC-MS/MS to quantify sulfamoyl adducts in tissue homogenates, normalized to protein content .

Methodological Guidance

Q. What analytical techniques are recommended for validating the purity of this compound in batch variations?

  • Chromatography: Reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities.
  • Elemental analysis: Confirm sulfur content (theoretical ~14.2%) via combustion analysis .
  • Spectroscopy: ¹H NMR in D₂O should show distinct methyl ester (δ 3.6 ppm) and sulfamoyl NH₂ (δ 6.8 ppm) signals .

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

  • Standardize reagent sources (e.g., sulfamide from Sigma-Aldrich, CAS 7803-58-9) .
  • Implement in-process controls (e.g., TLC at 30-minute intervals) to monitor reaction progress.
  • Use QbD (Quality by Design) principles to define critical process parameters (CPPs) like pH and stirring rate .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays using this compound?

Discrepancies may stem from:

  • Substrate specificity: Verify enzyme source (e.g., recombinant vs. tissue-extracted) and assay pH.
  • Interference: Test for false positives by spiking assays with 3-sulfamoylpropanoic acid (hydrolysis product).
  • Statistical rigor: Use ANOVA with post-hoc Tukey tests to assess significance across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.